molecular formula C28H27NO6 B2774409 3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide CAS No. 923244-11-5

3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide

Cat. No.: B2774409
CAS No.: 923244-11-5
M. Wt: 473.525
InChI Key: FUXMYNPQMVEMHD-UHFFFAOYSA-N
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Description

The compound “3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide” is a complex organic molecule. It is related to the trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Synthesis Analysis

The synthesis of similar compounds often involves the use of a reaction flask, various reagents, and controlled conditions such as temperature and pressure . The process typically involves stirring the reaction mixture for a certain period, followed by extraction, concentration, and purification .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups. The structure may include a pyran ring and an adjacent five-membered ring, both of which are basically planar .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, TMP-bearing compounds have displayed notable anti-cancer effects by effectively inhibiting various proteins and receptors .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it might be a solid at room temperature . Its molecular weight and other properties can be determined using techniques such as NMR and mass spectrometry .

Scientific Research Applications

Synthesis and Reactivity

Compounds with complex structures involving trimethoxy and benzamide groups are subjects of synthetic and reactivity studies. For example, the synthesis and coordination behavior of isocyanides derived from phenyl formamides highlight the potential of such compounds in forming complexes with metal ions, leading to novel organometallic compounds with potential applications in catalysis and materials science (Facchin et al., 2002).

Anticancer Activity

Derivatives with structural features similar to the compound have been explored for their antitumor activities. Compounds synthesized with trimethoxy benzoyl and dihydropyrimidine moieties have shown significant activity against cancer stem cells, indicating the potential of such structures in developing novel anticancer agents (Bhat et al., 2016).

Antimicrobial and Anticonvulsant Activities

Research on benzamide derivatives also extends to evaluating their antimicrobial and anticonvulsant activities. Synthesized compounds have been tested for their efficacy against various microbial strains and in models of convulsive disorders, suggesting that modifications to the benzamide scaffold can yield compounds with desired biological activities (Mussoi et al., 1996).

Novel Complex Formation

The ability to form novel complexes with metals is another area of interest. Compounds featuring chromen-3-yl and thiadiazole carboxamide moieties have been used to synthesize new metal complexes, shedding light on the structural versatility and potential application of these compounds in coordination chemistry and possibly in catalysis (Myannik et al., 2018).

Future Directions

The future directions for this compound could involve further exploration of its bioactivity effects. Given the diverse properties of TMP-bearing compounds, this compound could potentially be valuable across a wide range of biomedical applications .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-16(2)17-6-8-18(9-7-17)24-15-22(30)21-14-20(10-11-23(21)35-24)29-28(31)19-12-25(32-3)27(34-5)26(13-19)33-4/h6-16H,1-5H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXMYNPQMVEMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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